molecular formula C15H14N2O6 B1460014 2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)acetic acid CAS No. 2229976-16-1

2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)acetic acid

Cat. No. B1460014
M. Wt: 318.28 g/mol
InChI Key: WJZXODCLCFQYLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)acetic acid” is a synthetic estrogen receptor agonist . It binds to estrogen receptors and activates them, triggering the classic downstream effects of estrogens such as increased breast cancer cell proliferation and decreased levels of sex hormone binding globulin .


Synthesis Analysis

Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction . The structures of these compounds were confirmed by 1 H NMR, 13 C NMR, and MS .


Molecular Structure Analysis

The molecular weight of “2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)acetic acid” is 332.27 . The Inchi Code is 1S/C15H12N2O7/c18-10-5-4-8 (13 (21)16-10)17-14 (22)7-2-1-3-9 (12 (7)15 (17)23)24-6-11 (19)20/h1-3,8H,4-6H2, (H,19,20) (H,16,18,21) .


Physical And Chemical Properties Analysis

The storage temperature of “2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)acetic acid” is recommended to be in an inert atmosphere at room temperature . The physical form of the compound is solid .

Scientific Research Applications

Global Research Trends and Toxicology of 2,4-D Herbicides

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide with significant research focusing on its toxicological impacts. A scientometric review by Zuanazzi et al. (2020) analyzed global research trends and gaps in studies related to 2,4-D's toxicity and mutagenicity. This review highlighted the rapid advancements in understanding 2,4-D's effects, particularly in toxicology and molecular biology, and identified future research directions including the assessment of human exposure and degradation studies of the herbicide (Zuanazzi, Ghisi, & Oliveira, 2020).

Carcinogenic Outcomes and Mechanisms

The potential carcinogenic effects of 2,4-D and related compounds have been explored in systematic reviews. Stackelberg (2013) reviewed epidemiologic, toxicological, and biomonitoring studies to assess the association between 2,4-D exposure and lymphohematopoietic cancers. The review concluded that environmental exposures to 2,4-D are not sufficient to support a causal relationship with cancer, despite plausible hypotheses for carcinogenic modes of action (Stackelberg, 2013).

Environmental Behavior and Microbial Degradation

Magnoli et al. (2020) reviewed the environmental behavior of 2,4-D and its degradation, particularly focusing on the role of microorganisms. This study emphasized the importance of understanding microbial processes in mitigating environmental pollution caused by herbicides like 2,4-D (Magnoli, Carranza, Aluffi, Magnoli, & Barberis, 2020).

Impact on Human Health and Ecosystems

Islam et al. (2017) reviewed the eco-toxicological effects of 2,4-D on aquatic life, plants, and humans, providing a comprehensive assessment of its potential lethal effects on non-target organisms and its widespread detection in the environment. The study underscores the need for further research to understand the continuous low-level exposure impacts of 2,4-D on the environment and human health (Islam et al., 2017).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6/c18-12-5-4-10(14(21)16-12)17-6-9-8(15(17)22)2-1-3-11(9)23-7-13(19)20/h1-3,10H,4-7H2,(H,19,20)(H,16,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZXODCLCFQYLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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